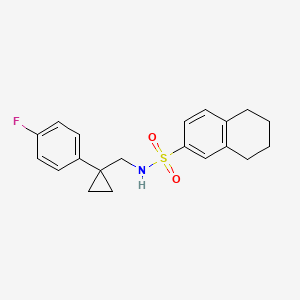

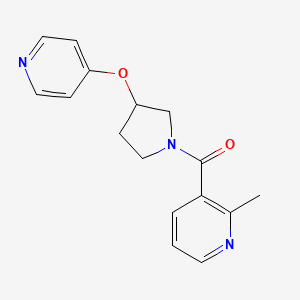

![molecular formula C9H9ClN4O2S B2873155 1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1707586-45-5](/img/structure/B2873155.png)

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine” belongs to a class of organic compounds known as sulfonyl compounds. These compounds contain a functional group called a sulfonyl group that consists of a sulfur atom bonded to two oxygen atoms (double bonds) and an organic moiety .

Synthesis Analysis

While specific synthesis methods for “1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine” were not found, related sulfonyl compounds are often synthesized via condensation reactions .Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions involving sulfonyl compounds can be quite diverse, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

Sulfonyl compounds are generally solid at room temperature. .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been used in the synthesis of various derivatives that have shown promising antimicrobial activity . For example, it has been used in the microwave-assisted synthesis of substituted urea derivatives, which have demonstrated significant antimicrobial activity .

2. Modulating Activity in Combating Antibiotic Resistance The compound has demonstrated significant modulating activity when combined with amikacin against Pseudomonas aeruginosa. It significantly reduced the minimum inhibitory concentration (MIC) of amikacin, highlighting its potential in combating antibiotic resistance.

Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives

The compound has been used in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives . These derivatives play a vital role in developing pharmacological agents and have been considered as potential drugs .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed, providing valuable information about its molecular structure . This information can be useful in various fields, including drug design and materials science .

Green Chemistry

The compound has been used in green chemistry applications, such as the microwave-assisted synthesis of various derivatives . This method is more environmentally friendly and efficient compared to traditional synthesis methods .

Pharmacological Activity

The compound and its derivatives have shown potential pharmacological activity . For example, they have been considered as potential drugs and antagonists for N-methyl-d-aspartate (NMDA) receptors at the glycine recognition site .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-chloropyridin-3-yl)sulfonyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O2S/c1-6-5-8(11)14(13-6)17(15,16)7-3-2-4-12-9(7)10/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRQBLCPFQAUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)S(=O)(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

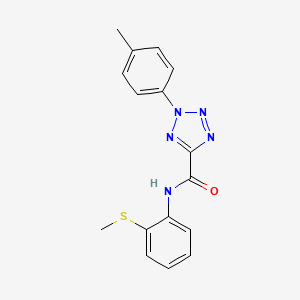

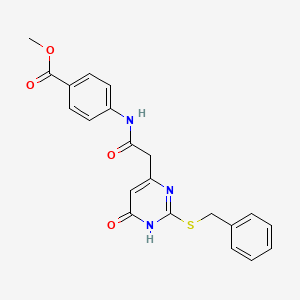

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)

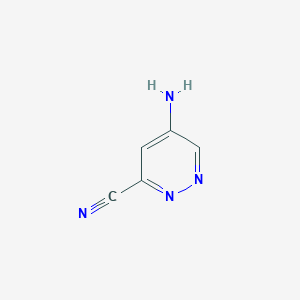

![N-[(2-chlorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2873082.png)

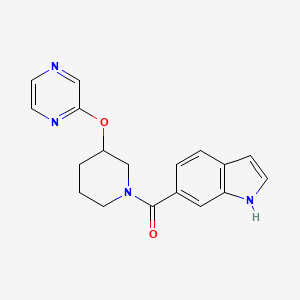

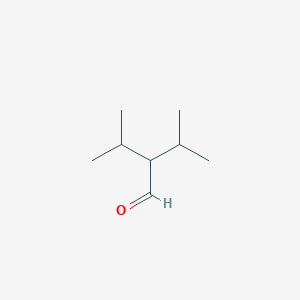

![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)

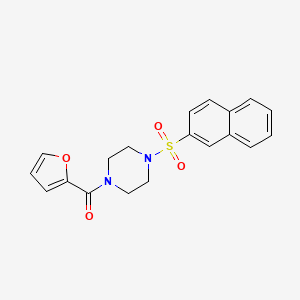

![N-[1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2873087.png)

![8-(4-ethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2873090.png)

![1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2873095.png)